molecular formula C9H9NO B128560 (2-Methoxyphenyl)acetonitrile CAS No. 7035-03-2

(2-Methoxyphenyl)acetonitrile

Cat. No. B128560
CAS RN: 7035-03-2
M. Wt: 147.17 g/mol
InChI Key: DWJKILXTMUGXOU-UHFFFAOYSA-N
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Description

2-Methoxyphenylacetonitrile is a chemical compound with the molecular formula C9H9NO . It has been used in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione .


Synthesis Analysis

2-Methoxyphenylacetonitrile has been used in the preparation of indolenines via nucleophilic aromatic substitution . In this process, 2-(2-Methoxyphenyl)acetonitrile derivatives are reacted with various alkyl and aryl Li reagents to furnish the corresponding indolenine products .


Molecular Structure Analysis

The molecular structure of 2-Methoxyphenylacetonitrile can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2-Methoxyphenylacetonitrile has been used in the synthesis of 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione .


Physical And Chemical Properties Analysis

2-Methoxyphenylacetonitrile has a molecular weight of 147.17 g/mol . It has a XLogP3 of 1.7, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 147.068413911 g/mol . Its topological polar surface area is 33 Ų .

Scientific Research Applications

Sonication Effects in Non-Radical Reactions

Research by Tuulmets et al. (2014) explored the kinetics of pH-independent hydrolysis of related compounds under ultrasonic irradiation in acetonitrile-water binary mixtures. This study provides insights into the kinetic effects of ultrasound in reactions involving acetonitrile, demonstrating significant effects even without cavitation, a crucial aspect in sonochemistry (Tuulmets et al., 2014).

Synthesis of Indolenines

Huber et al. (2019) described a method for creating indolenines, crucial in natural products and cyanine dyes, using 2-(2-Methoxyphenyl)acetonitrile derivatives. This study highlights the compound's role in synthesizing complex organic structures, offering a broad functional group tolerance in the process (Huber et al., 2019).

Spectroelectrochemical Studies

Genies' (1977) work utilized spectroelectrochemistry to study compounds similar to 2-Methoxyphenyl acetonitrile, focusing on the kinetics of cation radical deprotonation. Such research aids in understanding the electrochemical behavior of these compounds in acetonitrile solutions (Genies, 1977).

Kinetic Sonication Effects in Aqueous Acetonitrile Solutions

Piiskop et al. (2013) investigated the kinetics of hydrolysis of related compounds in acetonitrile-water solutions under ultrasonic irradiation. Their findings are crucial for understanding the role of acetonitrile in modifying reaction kinetics under sonication (Piiskop et al., 2013).

Synthesis Research

Dao-min (2011) reviewed various synthesis methods for p-methoxyphenyl acetonitrile, providing insight into simpler, more cost-effective, and higher yield methods suitable for industrial production. This highlights the compound's importance in streamlining synthetic processes (Dong Dao-min, 2011).

Safety And Hazards

2-Methoxyphenylacetonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The future directions of 2-Methoxyphenylacetonitrile research could involve its use in the synthesis of other chemical compounds. For example, it has been used in the synthesis of indolenines , which are constituents of natural products and cyanine dyes such as indocyanine green . This new method was used to synthesize 41 indolenines with large functional group tolerance .

properties

IUPAC Name

2-(2-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJKILXTMUGXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220629
Record name (2-Methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxyphenyl)acetonitrile

CAS RN

7035-03-2
Record name 2-Methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7035-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxyphenyl)acetonitrile
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Record name (2-Methoxyphenyl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyphenyl)acetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
S Mutti, C DaubiéA, F Decalogne… - Synthetic …, 1996 - Taylor & Francis
a short, convenient and large scale synthesis of (S)-(+)-2-(2-methoxyphenyl) propanoic acid, involving a resolution of the corresponding racemic acid with quinine, is reported. …
Number of citations: 3 www.tandfonline.com
F Huber, J Roesslein, K Gademann - Organic letters, 2019 - ACS Publications
An unusual aromatic substitution to access indolenines is described. 2-(2-Methoxyphenyl)acetonitrile derivatives are reacted with various alkyl and aryl Li reagents to furnish the …
Number of citations: 8 pubs.acs.org
M Purzycki, W Liu, G Hilmersson… - Chemical …, 2013 - pubs.rsc.org
13C NMR analyses of a series of metalated arylacetonitriles and cyclohexanecarbonitriles with the synthetically relevant metals Li, Mg, and Cu identifies the influence of the carbon …
Number of citations: 44 pubs.rsc.org
D Srivastava, A Kushwaha, G Kociok-Köhn… - …, 2023 - pubs.rsc.org
… To a suspension of sodium hydride (0.143 g, 3 mmol) in tetrahydrofuran, the solution of 2-methoxyphenyl acetonitrile (0.288 g, 1 mmol)/3-methoxyphenyl acetonitrile (0.288 g, 1 mmol)/4-…
Number of citations: 2 pubs.rsc.org
C Werlé, CJM Yin, FW Heinemann, C Hauser… - Tetrahedron Letters, 2017 - Elsevier
The efficient multi-step, large-scale synthesis, spectroscopic characterization and solid-state molecular structure of a new type of three-fold functionalized, sterically demanding triazine …
Number of citations: 3 www.sciencedirect.com
Z Vejdělek, J Holubek, M Ryska, I Koruna… - Collection of …, 1987 - cccc.uochb.cas.cz
Reactions of 4-chloro-1-nitrobenzene with 2-methyl-, 2-methoxy- and 2-(methylthio)phenylacetonitrile in methanolic potassium hydroxide gave mixtures from which the expected 3-aryl-5…
Number of citations: 8 cccc.uochb.cas.cz
J Roppe, ND Smith, D Huang, L Tehrani… - Journal of medicinal …, 2004 - ACS Publications
The highly potent, selective, and brain-penetrant metabotropic glutamate subtype 5 (mGlu5) receptor antagonists 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile (47) and 3-fluoro-5-(5-…
Number of citations: 149 pubs.acs.org
Y Wang, Y Chen, Q He, Y Xie, C Yang - Helvetica Chimica Acta, 2013 - Wiley Online Library
A simple, convenient, and efficient method for the formation of functionalized dibenzo[b,f]oxepins and their analogs bearing both electron‐donating and electron‐withdrawing groups …
Number of citations: 15 onlinelibrary.wiley.com
D Cowan, R Cramp, R Pereira, D Graham… - Extremophiles, 1998 - Springer
Mesophilic nitrile-degrading enzymes are widely dispersed in the Bacteria and lower orders of the eukaryotic kingdom. Two distinct enzyme systems, a nitrilase catalyzing the direct …
Number of citations: 124 link.springer.com
A Wang, H Zhang, S Tandel, A Black, TS Nabity Jr… - Arkivoc, 2001 - arkat-usa.org
A series of 9-amino-10-arylanthracenes was easily prepared from bromobenzene and arylacetonitriles via benzyne and α-lithiated 2-arylmethylbenzonitrile intermediates. In addition, …
Number of citations: 1 www.arkat-usa.org

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